N-(4-Bromopheneethyl-phthalimide
Overview
Description
N-(4-Bromopheneethyl-phthalimide) is a chemical compound with the molecular formula C16H12BrNO2 and a molecular weight of 330.18 g/mol . It is also known by its IUPAC name, 2-[2-(4-Bromophenyl)ethyl]-1H-isoindole-1,3(2H)-dione . This compound is primarily used as a building block in the synthesis of various chemical entities, particularly in the study of allosteric modulators of the CB1 receptor .
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
2-(4-Bromophenethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s affinity for the receptor was predicted through in silico analysis, which assessed the binding energy (∆G) of the compound to the receptor .
Biochemical Pathways
The interaction of 2-(4-Bromophenethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in transmitting signals in the brain that coordinate movement, behavior, and cognition. Changes in this pathway can have downstream effects on these physiological processes.
Pharmacokinetics
The pharmacokinetic properties of 2-(4-Bromophenethyl)isoindoline-1,3-dione were predicted using in silico analysis . This analysis assessed the compound’s potential for absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with the human dopamine receptor D2
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-(4-Bromopheneethyl-phthalimide) typically involves the reaction of phthalic anhydride with 4-bromoaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-Bromopheneethyl-phthalimide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(4-Bromopheneethyl-phthalimide) has several scientific research applications:
Comparison with Similar Compounds
N-(4-Bromopheneethyl-phthalimide) can be compared with other similar compounds, such as:
N-(4-Bromobutyl)phthalimide: This compound has a similar structure but with a butyl group instead of a phenethyl group.
N-(2-Bromoethyl)phthalimide: This compound features an ethyl group and is used in cross-linking reagents.
N-(4-Nitrophenyl)phthalimide: This compound has a nitro group and is studied for its hypolipidemic and anti-inflammatory activities.
This compound) stands out due to its specific application in the study of CB1 receptor modulators and its unique structural features that make it suitable for various chemical reactions and research applications .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQWVPXYIADCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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